molecular formula C8H9F2NO B586632 6-Amino-2,3-difluorobenzeneethanol CAS No. 145689-33-4

6-Amino-2,3-difluorobenzeneethanol

Cat. No.: B586632
CAS No.: 145689-33-4
M. Wt: 173.163
InChI Key: BRPOPHUWIWJPIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2,3-difluorobenzeneethanol is an organic compound with the molecular formula C8H9F2NO It is characterized by the presence of an amino group, two fluorine atoms, and an ethanol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2,3-difluorobenzeneethanol typically involves the following steps:

    Nitration: The starting material, 2,3-difluorotoluene, undergoes nitration to form 2,3-difluoro-6-nitrotoluene.

    Reduction: The nitro group in 2,3-difluoro-6-nitrotoluene is reduced to an amino group, yielding 2,3-difluoro-6-aminotoluene.

    Hydroxylation: The methyl group in 2,3-difluoro-6-aminotoluene is oxidized to form the ethanol group, resulting in this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the ethanol group is converted to a carboxylic acid group.

    Reduction: The compound can be reduced to form various derivatives, depending on the specific reagents and conditions used.

    Substitution: The amino and fluorine groups on the benzene ring can participate in substitution reactions, leading to the formation of different substituted benzene derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine (Cl2) and nitric acid (HNO3).

Major Products:

    Oxidation: 6-Amino-2,3-difluorobenzoic acid.

    Reduction: Various amino alcohol derivatives.

    Substitution: Substituted benzene derivatives with different functional groups.

Scientific Research Applications

6-Amino-2,3-difluorobenzeneethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-Amino-2,3-difluorobenzeneethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • 6-Amino-2-fluorobenzeneethanol
  • 6-Amino-3-fluorobenzeneethanol
  • 2,3-Difluorobenzeneethanol

Comparison: 6-Amino-2,3-difluorobenzeneethanol is unique due to the presence of both amino and fluorine groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(6-amino-2,3-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-6-1-2-7(11)5(3-4-12)8(6)10/h1-2,12H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPOPHUWIWJPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)CCO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652172
Record name 2-(6-Amino-2,3-difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145689-33-4
Record name 2-(6-Amino-2,3-difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.